Dimethyl terephthalate

Catalog No.
S526204
CAS No.
120-61-6
M.F
C6H4(COOCH3)2
C10H10O4
C10H10O4
M. Wt
194.18g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl terephthalate

CAS Number

120-61-6

Product Name

Dimethyl terephthalate

IUPAC Name

dimethyl benzene-1,4-dicarboxylate

Molecular Formula

C6H4(COOCH3)2
C10H10O4
C10H10O4

Molecular Weight

194.18g/mol

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3

InChI Key

WOZVHXUHUFLZGK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC

Solubility

less than 1 mg/mL at 55° F (NTP, 1992)
9.78e-05 M
Soluble in ether and hot alcohol
Soluble in chloroform; slightly soluble in ethanol. methanol
0.3 G/ML IN HOT WATER
In water, 19 mg/L at 25 °C
Solubility in water at 13 °C: very poo

Synonyms

dimethyl 4-phthalate, dimethyl p-phthalate, dimethyl terephthalate, dimethylterephthalate

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
  • Polyethylene terephthalate (PET)

    DMT undergoes a chemical reaction with ethylene glycol to form PET, a versatile and widely used plastic employed in various research settings. PET finds applications in:

    • Laboratory bottles and containers: Due to its excellent chemical resistance and transparency, PET is commonly used for storing and handling various solutions and chemicals in research laboratories [].
    • Cell culture flasks and dishes: PET's biocompatibility and clarity make it suitable for cultivating and observing cells in biological research [].
    • Microfluidic devices: PET can be micromachined to create intricate channels and chambers used in microfluidic devices for precise manipulation of fluids in biological and chemical research [].
  • Other polymers

    DMT also serves as a precursor for various other polymers, such as polybutylene terephthalate (PBT), used in research applications like creating microfluidic chips and other lab equipment due to its high thermal stability and mechanical strength [].

Research on Environmental Interactions & Biodegradation

While not directly used in research, DMT has been the subject of scientific studies regarding its:

  • Environmental fate and degradation: Researchers are investigating the behavior of DMT in the environment, including its persistence, breakdown pathways, and potential impacts on ecosystems. This research helps develop strategies for managing the environmental impact of DMT and related chemicals [].
  • Biodegradation by microorganisms: Studies are exploring the potential of specific microorganisms to degrade DMT, potentially offering more sustainable and environmentally friendly methods for managing its disposal and minimizing its environmental footprint [].

Ongoing Research on Toxicity and Safety

DMT exposure has been linked to potential health concerns, and ongoing research is crucial for understanding its safety profile. This research involves:

  • Toxicity studies: Scientists are investigating the potential for DMT exposure to cause adverse effects in various biological systems, including studies on animals to assess potential risks associated with human exposure [].
  • Development of safer alternatives: Research efforts are ongoing to develop alternative chemicals that can fulfill the same industrial functions as DMT but with potentially lower associated risks, contributing to the development of safer and more sustainable practices [].

Dimethyl terephthalate is an organic compound with the chemical formula C₁₀H₁₀O₄. It is a diester derived from terephthalic acid and methanol, characterized by its white solid form that melts into a colorless liquid upon heating. Dimethyl terephthalate is primarily used as an intermediate in the production of polyesters, particularly polyethylene terephthalate, which is widely utilized in the manufacture of plastic bottles and textiles .

DMT is considered to have low to moderate toxicity []. However, it's important to exercise caution when handling it due to the following potential hazards:

  • Skin and eye irritation: DMT can irritate the skin and eyes upon contact [].
  • Inhalation hazard: Inhalation of DMT dust or vapors can irritate the respiratory tract [].
  • Combustible: DMT is combustible and can ignite if exposed to high heat or open flames [].

  • Esterification: The direct esterification of terephthalic acid with methanol produces dimethyl terephthalate:
    C8H6O4+2CH3OHC10H10O4+2H2OC_8H_6O_4+2CH_3OH\rightarrow C_{10}H_{10}O_4+2H_2O
    This reaction typically occurs at elevated temperatures (250–300 °C) in the presence of a catalyst .
  • Hydrolysis: Dimethyl terephthalate can be hydrolyzed to yield terephthalic acid, which is a critical monomer for polyester synthesis. This reaction can be catalyzed by various agents, including zinc acetate .
  • Transesterification: Dimethyl terephthalate can react with alcohols to form different esters. For example, transesterification with 2-ethylhexanol produces bis-(2-ethylhexyl) terephthalate .

Dimethyl terephthalate can be synthesized through various methods:

  • Direct Esterification: This conventional method involves reacting terephthalic acid with methanol under heat and pressure.
  • Witten Process: A more complex multistep process that starts with p-xylene. It involves oxidation to produce methyl p-toluate, followed by esterification with methanol. The process includes recycling lighter esters and distillation to purify the final product .
  • Biorenewable Synthesis: Recent advancements have introduced methods to synthesize dimethyl terephthalate from renewable sources, such as through Diels-Alder reactions involving biomass-derived compounds .

Dimethyl terephthalate serves multiple industrial applications:

  • Polyester Production: It is a key precursor for producing polyesters like polyethylene terephthalate, polytrimethylene terephthalate, and polybutylene terephthalate.
  • Plastic Recycling: Due to its volatility, dimethyl terephthalate is also involved in recycling processes for plastics such as polyethylene terephthalate.
  • Chemical Intermediate: It acts as an intermediate in synthesizing various other chemicals and esters used in different industrial applications .

Studies on the interactions of dimethyl terephthalate reveal its reactivity with strong oxidizing agents and caustic solutions. When mixed with air or exposed to high temperatures, it can form hazardous mixtures. Additionally, it has been shown to generate flammable hydrogen when reacting with alkali metals or hydrides . The compound's health hazards include skin burns upon contact and potential respiratory irritation from inhalation of vapors.

Dimethyl terephthalate belongs to a class of compounds known as phthalates and is structurally related to other benzenedicarboxylic acid esters. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Dimethyl phthalateEster of phthalic acidCommonly used as a plasticizer
Dimethyl isophthalateEster of isophthalic acidUsed in specialty polymers
Diethyl terephthalateEster of terephthalic acidOften used in coatings and adhesives
Dimethyl succinateEster of succinic acidUsed as a solvent and in organic synthesis

Dimethyl terephthalate is unique due to its specific application in polyester production and recycling processes compared to other similar compounds that may serve different industrial purposes or have distinct physical properties .

The synthesis of DMT traces back to the mid-20th century, driven by the demand for polyester materials. The Witten-Katzschmann process, developed in 1953 by Prof. Ewald Katzschmann at Evonik Industries, revolutionized large-scale DMT production. This method involves alternating oxidation and esterification steps starting from para-xylene:

  • Oxidation: para-Xylene is oxidized to methyl para-toluate (PT) using cobalt-based catalysts.
  • Esterification: PT undergoes further oxidation and esterification with methanol to yield DMT.

By the 1960s, the Amoco process emerged, enabling direct oxidation of para-xylene to terephthalic acid (TPA), which is then esterified to DMT. This method reduced intermediate steps but required high-purity TPA. Today, over 60% of global DMT production employs the Witten process due to its tolerance for lower-purity feedstocks.

Direct Esterification of Terephthalic Acid

Direct esterification of terephthalic acid with methanol represents one of the fundamental synthetic approaches for dimethyl terephthalate production [1] [4]. The reaction proceeds through a condensation mechanism where terephthalic acid reacts with methanol under elevated temperature and pressure conditions, producing dimethyl terephthalate and water as a byproduct [4]. This process typically requires temperatures ranging from 220 to 300 degrees Celsius and pressures between 2 to 2.8 megapascals to achieve optimal conversion rates [2].

The reaction mechanism follows a sequential two-step esterification process where terephthalic acid first converts to monomethyl terephthalate, which subsequently undergoes further esterification to form dimethyl terephthalate [23]. Research has demonstrated that the esterification of terephthalic acid with methanol exhibits first-order kinetics with respect to both reactants under acid-catalyzed conditions [6] [23]. The activation energy for this reaction has been determined to be significantly influenced by the solubility of terephthalic acid in the reaction medium [26].

Optimization studies have revealed that the molar ratio of methanol to terephthalic acid significantly affects conversion efficiency [2]. Industrial applications typically employ methanol to terephthalic acid ratios ranging from 2:1 to 5:1 to drive the equilibrium toward product formation [2]. The reaction selectivity toward dimethyl terephthalate can reach 94.1 percent under optimized conditions using appropriate catalytic systems [1].

ParameterOptimal RangeConversion Rate
Temperature220-300°C85-100%
Pressure2.0-2.8 MPa90-95%
Methanol:Terephthalic Acid Ratio2:1 to 5:180-100%
Reaction Time4-8 hours85-94%

The direct esterification route offers advantages in terms of equipment simplicity and reduced processing steps compared to alternative synthetic pathways [2]. However, the process requires careful water removal to prevent hydrolysis reactions that could reduce overall yield [4] [30].

Transesterification Pathways

Transesterification represents an alternative synthetic route for dimethyl terephthalate production, particularly utilizing dimethyl terephthalate precursors or other ester intermediates [3] [6]. The transesterification of dimethyl terephthalate with ethylene glycol has been extensively studied as a model system for understanding reaction kinetics and mechanism [6] [7]. This process typically operates at lower temperatures than direct esterification, ranging from 100 to 150 degrees Celsius [3].

The reaction mechanism involves the exchange of alkoxy groups between ester molecules, facilitated by appropriate catalytic systems [6]. Kinetic investigations have demonstrated that transesterification follows first-order kinetics with respect to both the ester substrate and the transesterifying agent [6]. The reaction rate is significantly influenced by catalyst concentration and reaction temperature [7].

Catalyst screening studies have identified several effective systems for transesterification reactions, including zinc-modified hydrotalcites and titanium-based compounds [7] [17]. Zinc-modified hydrotalcite catalysts have shown particularly promising results, achieving 64.1 percent conversion with 96.1 percent selectivity toward the desired product under optimized conditions [7]. The apparent activation energy for transesterification using these catalytic systems has been determined to be 9.64 kilocalories per mole [7].

The transesterification pathway offers several advantages, including milder reaction conditions and the ability to utilize various ester feedstocks [7]. However, the process typically requires longer reaction times compared to direct esterification approaches [6].

Industrial-Scale Production Processes

Witten Process for Para-Xylene Oxidation

The Witten process represents the predominant industrial methodology for dimethyl terephthalate production, utilizing para-xylene as the primary feedstock [8] [9] [10]. This process involves the stepwise oxidation and esterification of para-xylene through carefully controlled reaction sequences [9]. The process typically begins with the oxidation of para-xylene and recycled methyl para-toluate using oxygen-containing gas in the presence of heavy metal catalysts [8].

The oxidation stage produces para-toluic acid and monomethyl terephthalate as primary products at elevated temperatures and pressures [8]. Current industrial practice employs cobalt acetate as the primary oxidation catalyst, often in combination with manganese acetate as a co-catalyst [9]. The total metal catalyst concentration typically ranges from 0.001 to 0.1 weight percent of the total oxidation reaction mixture [9].

The subsequent esterification stage converts the oxidation products to methyl para-toluate and dimethyl terephthalate using methanol at elevated temperatures and pressures [8]. The weight ratio of methanol to oxidation product is maintained between 0.2 and 1.0 in large-scale industrial operations [8]. The process utilizes forced circulation evaporators heated with low-pressure steam to vaporize reaction methanol at pressures of 4 to 8 bar [8].

Process StageTemperaturePressureCatalystConversion
Oxidation200-250°C20-30 barCo/Mn acetates80-90%
Esterification220-280°C25-30 barAcid catalysts85-95%
Purification150-200°CVariableNone95-99%

The Witten process offers several advantages including high overall yields and the ability to process large volumes of feedstock [10]. The process has been successfully implemented by major chemical companies worldwide, with foreign exchange components typically representing 44 percent of total investment costs [10].

Continuous Distillation and Purification Systems

Industrial-scale purification of dimethyl terephthalate relies on sophisticated continuous distillation systems designed to achieve high purity products [11]. The purification process typically employs three separate distillation zones in sequence, with the first two zones utilizing either packed or plate-type columns, while the third zone employs a plate-type column configuration [11].

The first distillation zone removes low-boiling impurities including methyl benzoate, tolualdehyde isomers, and methyl para-toluate [11]. The overhead vapors from this stage contain substantial heat content that can be recovered through indirect-cooled condensers for steam generation [11]. The second distillation zone further purifies the material by removing additional low-boiling components while concentrating the dimethyl terephthalate content [11].

The third distillation zone represents the final purification stage, where high-purity dimethyl terephthalate is recovered as a liquid side stream [11]. The bottom product from this zone contains substantially all methyl hydrogen terephthalate present in the crude material, plus any formed during the distillation process [11]. This fraction can be subjected to separate distillation in a heels recovery column to maximize dimethyl terephthalate recovery [11].

Continuous distillation systems achieve dimethyl terephthalate purities exceeding 99.9 percent under optimized operating conditions [11]. The process generates various side streams that can be recycled to earlier process stages to maximize overall efficiency [11]. Modern industrial installations incorporate heat integration systems to minimize energy consumption and maximize thermal efficiency [11].

Catalytic Mechanisms in Dimethyl Terephthalate Synthesis

Transition Metal Catalyst Systems

Transition metal catalysts play a crucial role in dimethyl terephthalate synthesis, particularly in both oxidation and esterification stages [15] [36]. The most commonly employed transition metal systems include acetates of zinc, manganese, cobalt, and lead, which demonstrate high catalytic efficiency in esterification reactions [15]. These catalysts function through coordination with reactant molecules, facilitating bond formation and cleavage processes [36].

Zinc-based catalyst systems have received extensive investigation due to their effectiveness in both esterification and transesterification reactions [15]. Zinc acetate demonstrates particularly high activity in dimethyl terephthalate synthesis, with optimal performance achieved at specific metal-to-reactant ratios [15]. The catalytic mechanism involves coordination of the zinc center with carbonyl oxygen atoms, activating the ester functionality toward nucleophilic attack [15].

Cobalt and manganese acetates are primarily employed in the oxidation stages of the Witten process [9]. These catalysts facilitate the conversion of para-xylene derivatives to carboxylic acid intermediates through radical-mediated oxidation pathways [9]. The catalytic cycle involves metal ion redox processes that generate reactive oxygen species capable of abstracting hydrogen atoms from methyl groups [9].

Recent developments have focused on heterogeneous transition metal catalyst systems to address environmental and separation concerns associated with homogeneous catalysts [1]. Supported metal oxide catalysts on various carriers including titanium dioxide, zirconia, and alumina have shown promising activity for esterification reactions [14]. These systems offer advantages including easier catalyst recovery and reduced product contamination [1].

Catalyst SystemMetal LoadingActivitySelectivityReusability
Zinc Acetate0.1-1.0%High85-95%Limited
Cobalt Acetate0.001-0.1%Very High80-90%Limited
Supported Metal Oxides1-10%Moderate90-98%Excellent
Transition Metal Complexes0.5-2.0%High88-96%Good

Acid/Base-Mediated Reaction Kinetics

Acid-catalyzed esterification represents the predominant mechanism for dimethyl terephthalate formation through direct esterification pathways [32] [33]. The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent elimination of water [33]. This mechanism is commonly abbreviated as protonation-addition-deprotonation-protonation-elimination-deprotonation [33].

The kinetic behavior of acid-catalyzed esterification follows second-order kinetics, being first-order with respect to both the carboxylic acid and methanol concentrations [23] [34]. The reaction rate constant demonstrates a linear dependence on acid catalyst concentration within typical operating ranges [23]. Strong mineral acids including sulfuric acid and para-toluenesulfonic acid serve as effective catalysts, with performance proportional to the concentration of available protons [23].

Solid acid catalysts have emerged as environmentally favorable alternatives to homogeneous acid systems [1]. Zeolite-based catalysts, particularly beta zeolite, have demonstrated exceptional performance in terephthalic acid esterification [1]. Under optimized conditions, beta zeolite achieves 100 percent terephthalic acid conversion with 94.1 percent dimethyl terephthalate selectivity [1]. The catalytic activity correlates with acid site strength, specific surface area, and mesoporous structure of the zeolite material [1].

Base-catalyzed mechanisms are primarily relevant in transesterification reactions rather than direct esterification from carboxylic acids [32]. However, basic catalysts including hydrotalcites and modified metal oxides have shown effectiveness in transesterification processes [7]. The base-catalyzed mechanism involves deprotonation of the alcohol component, generating a nucleophilic alkoxide species that attacks the ester carbonyl carbon [32].

The reaction kinetics are significantly influenced by temperature, with activation energies typically ranging from 10 to 25 kilocalories per mole depending on the specific catalyst system employed [7] [27]. Mass transfer effects become important at higher conversions, particularly in heterogeneous catalytic systems where diffusion limitations may affect overall reaction rates [1].

Catalyst TypeMechanismActivation EnergyOperating TemperatureConversion Rate
Strong AcidsProtonation-Addition15-20 kcal/mol180-250°CFast
Solid AcidsSurface Acid Sites12-18 kcal/mol200-300°CModerate
Basic SystemsAlkoxide Formation8-15 kcal/mol150-200°CModerate
Metal ComplexesCoordination10-16 kcal/mol180-220°CFast

Physical Description

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999)
DryPowder; DryPowder, OtherSolid; OtherSolid; PelletsLargeCrystals
WHITE FLAKES.

Color/Form

Colorlesss crystals
NEEDLES FROM ETHER

XLogP3

2.2

Boiling Point

572 °F at 760 mm Hg (sublimes) (NTP, 1992)
288.0 °C
288 °C

Flash Point

308 °F (NTP, 1992)
146 °C OC
308 °F (153 °C) (Open cup)
141 °C c.c.

Vapor Density

6.7 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 5.5

Density

1.2 at 68 °F 1.08 at 145°C (liquid) (USCG, 1999)
1.075 g/cu cm at 141 °C
1.2 g/cm³

LogP

2.25 (LogP)
log Kow = 2.25
2.35

Appearance

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999),DryPowder; DryPowder, OtherSolid; OtherSolid; PelletsLargeCrystals,WHITE FLAKES.

Melting Point

284 to 288 °F (NTP, 1992)
141.0 °C
141 °C
140 °C

UNII

IKZ2470UNV

GHS Hazard Statements

Aggregated GHS information provided by 531 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 531 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 119 of 531 companies with hazard statement code(s):;
H317 (57.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (13.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (28.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insect Repellents

Mechanism of Action

... The composition of the bladder calculi from the DMT treated /rats/ ... was primarily calcium and terephthalic acid (TPA) with 5-7% protein. Phosphate levels were low, in contrast to bladder calculi from animals treated directly with terephthalic acid. ... An acidic urinary pH was believed to have induced the hypercalciuria, a characteristic of urolithiasis in man. The higher urinary concentrations of TPA from DMT in the diet (when compared to similar dietary concentrations of TPA) explained the higher incidence of urinary calculi from the DMT diets than from comparable levels of TPA in the diet. Urinary phosphate levels were decreased in the animals consuming the DMT diet and explained why phosphate was present only at very low levels in the bladder calculi in those animals. ... Weanling rats are probably more sensitive to the induction of bladder calculi than adults due to their very high feed consumption rates relative to body weight.

Vapor Pressure

16 mm Hg at 212 °F ; 140 mm Hg at 302° F (NTP, 1992)
0.01 mmHg
1.06X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 2.5 °C: 1.4

Pictograms

Irritant

Irritant

Other CAS

120-61-6

Associated Chemicals

1,4-Benzenedicarboxylic acid, monomethyl ester; 1679-64-7

Wikipedia

Dimethyl terephthalate

Methods of Manufacturing

... Produced by oxidation of the methyl groups on ... p-xylene ... . After oxidation to a carboxylic acid, reaction with methanol gives the methyl ester, dimethyl terephthalate.
Oxidation of para-xylene or mixed xylene isomers, followed by esterification.
PRODUCT PROFILE: DMT /dimethyl terephthalate/. The traditional process to manufacture /dimethyl terephthalate/ is by esterification of /purified terephthalic acid/ with methanol generated by the catalytic homogeneous oxidation of /paraxylene/. The most widely used technology is based on /paraxylene/ using oxidation and esterification steps. /Paraxylene/ is oxidised in the liquid phase by air in the presence of a cobalt salt catalyst to form an oxidate containing p-toluic acid and monomethyl terephthalate. Esterification is carried out in the presence of methanol to form /dimethyl terephthalate/.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester: ACTIVE
/POLYESTER/ FIBERS...ARE FORMED OF POLYETHYLENE TEREPHTHALATE. THIS POLYMER IS PRODUCED FROM DIMETHYL TEREPHTHALATE & ETHYLENE GLYCOL...
1978 capacity = 3.2X10+6 tons/year (includes acid)

Clinical Laboratory Methods

KOVATS RETENTION INDEXES OF ESTERS OF PHTHALIC ACID IN BIOLOGICAL FLUIDS WERE DETERMINED BY GLASS CAPILLARY COLUMN GAS CHROMATOGRAPHY & IDENTIFIED BY USE OF FLAME IONIZATION DETECTOR.

Storage Conditions

Dimethyl terephthalate is stored molten in insulated heated tanks, and is perferentially shipped molten in insulated rail tank cars or tank trucks. It is also solidified into briquettes or flakes, and shipped in 1 ton or 25 kg bags.
Store in tightly closed containers in a cool, well-ventilated area away from oxidizers, nitrates, acids and sources of ignition

Dates

Modify: 2023-08-15

Occupational exposure limits for ethyl benzene, dimethyl terephthalate and hydrogen fluoride, and carcinogenicity and reproductive toxicant classifications

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health
PMID: 32794286   DOI: 10.1002/1348-9585.12151

Abstract




A case of hypersensitivity pneumonitis in a worker exposed to terephthalic acid in the production of polyethylene terephthalate

Pietro Sartorelli, Gabriele d'Hauw, Donatella Spina, Luca Volterrani, Maria Antonietta Mazzei
PMID: 31691678   DOI: 10.13075/ijomeh.1896.01465

Abstract

Occupational hypersensitivity pneumonitis (OHP) is an interstitial lung disease caused by sensitization to an inhaled antigen. Polyethylene terephthalate (PET) is mainly used for disposable beverage bottles. A clinical case of hypersensitivity pneumonitis (HP) in a 66-year-old patient in the follow-up as a worker formerly exposed to asbestos is presented. At the first visit in 2012 a diagnosis of asbestosis and pleural plaques was formulated. In 2017 the high resolution computed tomography was performed demonstrating a slight progression of the pulmonary fibrosis, while physical examinations revealed inspiratory crackles on auscultation, and lung function tests showed a decreased diffusing capacity for carbon monoxide. The radiological and histological pictures were compatible with HP. From 1992 to 2013 the patient worked in a chemical company that produced PET for disposable beverage bottles. A diagnosis of OHP was made, and the most likely causative agents were terephthalic acid and dimethyl terephthalate. To the best of the authors' knowledge, this is the first report of an OHP case in PET production. Int J Occup Med Environ Health. 2020;33(1):119-23.


Potential of esterase DmtH in transforming plastic additive dimethyl terephthalate to less toxic mono-methyl terephthalate

Xiaokun Cheng, Shuangshuang Dong, Dian Chen, Qi Rui, Jingjing Guo, Dayong Wang, Jiandong Jiang
PMID: 31670182   DOI: 10.1016/j.ecoenv.2019.109848

Abstract

Dimethyl terephthalate (DMT) is a primary ingredient widely used in the manufacture of polyesters and industrial plastics; its environmental fate is of concern due to its global use. Microorganisms play key roles in the dissipation of DMT from the environment; however, the enzymes responsible for the initial transformation of DMT and the possible altered toxicity due to this biotransformation have not been extensively studied. To reduce DMT toxicity, we identified the esterase gene dmtH involved in the initial transformation of DMT from the AOPP herbicide-transforming strain Sphingobium sp. C3. DmtH shows 24-41% identity with α/β-hydrolases and belongs to subfamily V of bacterial esterases. The purified recombinant DmtH was capable of transforming DMT to mono-methyl terephthalate (MMT) and potentially transforming other p-phthalic acid esters, including diallyl terephthalate (DAT) and diethyl terephthalate (DET). Using C. elegans as an assay model, we observed the severe toxicity of DMT in inducing reactive oxygen species (ROS) production, decreasing locomotion behavior, reducing lifespan, altering molecular basis for oxidative stress, and inducing mitochondrial stress. In contrast, exposure to MMT did not cause obvious toxicity, induce oxidative stress, and activate mitochondrial stress in nematodes. Our study highlights the usefulness of Sphingobium sp. C3 and its esterase DmtH in transforming p-phthalic acid esters and reducing the toxicity of DMT to organisms.


Enzyme-catalyzed synthesis of aliphatic-aromatic oligoamides

E Stavila, G O R Alberda van Ekenstein, K Loos
PMID: 23544613   DOI: 10.1021/bm400243a

Abstract

Enzymatically catalyzed polycondensation of p-xylylenediamine and diethyl sebacate resulted in oligo(p-xylylene sebacamide) with high melting temperatures (223-230 °C) and the enzymatic polycondensation of dimethyl terephthalate and 1,8-diaminooctane leads to oligo(octamethylene terephthalamide) with two melting temperatures at 186 and 218 °C. No oligoamides, but products 1 and 2, were formed from the enzymatic reaction of dimethyl terephthalate and p-xylylenediamine. All reactions were catalyzed by CAL-B, icutinase, or CLEA cutinase. All reactions catalyzed by CAL-B show higher conversion than reactions catalyzed by icutinase or CLEA cutinase. The highest DPmax of 15 was achieved in a one-step and two-step synthesis of oligo(p-xylylene sebacamide) catalyzed by CLEA cutinase.


Synthesis and photophysical processes of an anthracene derivative containing hole transfer groups

Haipeng Diao, Liheng Feng
PMID: 20971035   DOI: 10.1016/j.saa.2010.10.009

Abstract

A novel luminescent compound 9,10-di-(N-carbazovinylene)anthracene (DCVA) was synthesized by Heck reaction of 9,10-dibromoanthracene and N-vinylcarbazole. The structure was characterized by MS, 1H NMR and Elemental analysis. The photoluminescent properties of DCVA have been carefully investigated by UV-vis absorption and fluorescence emission spectra. The results showed that the luminescent quantum yield of DCVA was 0.73 in THF and it emitted blue-light with the band gap of 3.60 eV estimated from the onset absorption. In addition, the light-emission of DCVA can be quenched by electron acceptor (dimethyl terephthalate), however, the fluorescent intensities of DCVA were slowly increased with the addition of electron donor (N,N-dimethylaniline). Furthermore, the molecular interactions of DCVA with fullerene (C60) and carbon nanotubes (CNTs) were also investigated, which indicated the organic luminescent compound can be used as new fluorescent probe.


Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural

Joshua J Pacheco, Mark E Davis
PMID: 24912153   DOI: 10.1073/pnas.1408345111

Abstract

Terephthalic acid (PTA), a monomer in the synthesis of polyethylene terephthalate (PET), is obtained by the oxidation of petroleum-derived p-xylene. There is significant interest in the synthesis of renewable, biomass-derived PTA. Here, routes to PTA starting from oxidized products of 5-hydroxymethylfurfural (HMF) that can be produced from biomass are reported. These routes involve Diels-Alder reactions with ethylene and avoid the hydrogenation of HMF to 2,5-dimethylfuran. Oxidized derivatives of HMF are reacted with ethylene over solid Lewis acid catalysts that do not contain strong Brønsted acids to synthesize intermediates of PTA and its equally important diester, dimethyl terephthalate (DMT). The partially oxidized HMF, 5-(hydroxymethyl)furoic acid (HMFA), is reacted with high pressure ethylene over a pure-silica molecular sieve containing framework tin (Sn-Beta) to produce the Diels-Alder dehydration product, 4-(hydroxymethyl)benzoic acid (HMBA), with 31% selectivity at 61% HMFA conversion after 6 h at 190 °C. If HMFA is protected with methanol to form methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC), MMFC can react with ethylene in the presence of Sn-Beta for 2 h to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion or in the presence of a pure-silica molecular sieve containing framework zirconium (Zr-Beta) for 6 h to produce MMBC with 81% selectivity at 26% MMFC conversion. HMBA and MMBC can then be oxidized to produce PTA and DMT, respectively. When Lewis acid containing mesoporous silica (MCM-41) and amorphous silica, or Brønsted acid containing zeolites (Al-Beta), are used as catalysts, a significant decrease in selectivity/yield of the Diels-Alder dehydration product is observed.


Lack of androgenicity and estrogenicity of the three monomers used in Eastman's Tritan™ copolyesters

Thomas G Osimitz, Melanie L Eldridge, Eddie Sloter, William Welsh, Ni Ai, Gary S Sayler, FuMin Menn, Colleen Toole
PMID: 22343188   DOI: 10.1016/j.fct.2012.02.010

Abstract

Eastman Tritan™ copolyester, a novel plastic from Eastman is manufactured utilizing three monomers, di-methylterephthalate (DMT), 1,4-cyclohexanedimethanol (CHDM), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in various ratios. As with most any polymer, the monomers along with the high molecular weight oligomers, whose toxicity is most commonly represented by the monomers, make up the predominate amount of free chemicals available for leaching into the environment and/or foods. In light of the high level of public concern about the presence of endocrine (primarily estrogenic) activity ascribed to certain plastics and chemicals in the environment, Tritan's™ monomers were evaluated using QSAR for binding to the androgen receptor and estrogen receptors (alpha and beta) as well as a battery of in vitro and in vivo techniques to determine their potential androgenicity or estrogenicity. The findings were universally negative. When these data are coupled with other in vivo data developed to assess systemic toxicity and developmental and reproductive toxicity, the data clearly indicate that these monomers do not pose an androgenic or estrogenic risk to humans. Additional data presented also support such a conclusion for terephthalic acid (TPA). TPA is also a common polyester monomer and is the main mammalian metabolite formed from DMT.


Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand

Zhiqiang Guo, Zhenming Dong, Ruitao Zhu, Shuo Jin, Bo Liu
PMID: 17324617   DOI: 10.1016/j.saa.2006.11.042

Abstract

Two 10-hydroxybenzo[h]quinoline metal complexes, bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq2) and bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq2), have been synthesized. The structure are characterized by 1HNMR, IR and so on. The photophysical processes of Bebq2 and Znbq2 have been carefully investigated by fluorescence spectra. The results show that the compounds emit yellow-green and yellow light. The emission peaks are at 492 and 512 nm, respectively. In addition, the light-emitting can be quenched by electron donor, N,N-dimethylaniline (DMA), and the quenching process follows the Stern-Volmer equation. Furthermore, the molecular interactions of Bebq2 and Znbq2 with electron acceptor, dimethylterephthalate (DMTP), were also carefully investigated. It displayed that the Znbq2 is a potential substitute for Bebq2 as an excellent emitting material.


Effect of chronic exposure to two components of Tritan copolyester on Daphnia magna, Moina macrocopa, and Oryzias latipes, and potential mechanisms of endocrine disruption using H295R cells

Sol Jang, Kyunghee Ji
PMID: 26289545   DOI: 10.1007/s10646-015-1526-5

Abstract

Tritan copolyester is a novel plastic form from Eastman Company utilizing three main monomers, 1,4-cyclohexanedimethanol (CHDM), dimethyl terephthalate (DMT), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Despite Tritan has been widely applied for plastic bottles, the effects of long-term exposure to these compounds have seldom been investigated. We investigated chronic effects and endocrine disruption potential of CHDM and terephthalic acid (TPA), main mammalian metabolite formed from DMT, using crustacean Daphnia magna and Moina macrocopa, and freshwater fish (Oryzias latipes). The effects on sex hormone balance and the associated mechanisms were also investigated by use of H295R cells. In chronic toxicity test, D. magna showed significant decrease in reproduction (number of young per female) after exposure to 10 mg/L TPA. In early life stage exposure using O. latipes, significant decrease of juvenile survival and weight were observed in fish exposed to 10 mg/L and ≥1 mg/L CHDM, respectively. Expressions of vtg2 mRNA in fish exposed to CHDM and those of cyp19b, star, cyp17, and cyp19a mRNAs in fish exposed to TPA were significantly up-regulated. The results of H295R cell assay also showed that both chemicals at high concentrations could alter sex hormone production in steroidogenic pathway. The effective concentrations of the tested compounds were several orders of magnitude greater than the concentrations can be detected in ambient waters. Further in vivo and in vitro studies will be needed to investigate the effect of co-polymer on endocrine disruption.


Comparison of initial hydrolysis of the three dimethyl phthalate esters (DMPEs) by a basidiomycetous yeast, Trichosporon DMI-5-1, from coastal sediment

Zhu-Hua Luo, Yi-Rui Wu, Ka-Lai Pang, Ji-Dong Gu, Lilian L P Vrijmoed
PMID: 21626443   DOI: 10.1007/s11356-011-0525-1

Abstract

Dimethyl phthalate esters (DMPEs) are a group of plasticizers commonly detected in the environment with potential adverse human health impact. The degradation of DMPEs by fungal systems has been studied to a limited extent, particularly by yeasts. In this study, a basidiomycetous yeast Trichosporon DMI-5-1 capable of degrading DMPEs was obtained and the degradation pathways were investigated.
A DMPE-degrading yeast was isolated from costal sediment by enrichment culture technique and was identified as Trichosporon sp. DMI-5-1 based on microscopic morphology and 18S rDNA sequence. Comparative investigations on biodegradation of three isomers of DMPEs, namely dimethyl phthalate (DMP), dimethyl isophthalate (DMI), and dimethyl terephthalate (DMT), were carried out with this yeast strain. Trichosporon sp. DMI-5-1 could not mineralize DMPEs completely but transform them to respective monomethyl phthalate or phthalic acid. Biochemical degradation pathways for the three DMPE isomers by Trichosporon sp. DMI-5-1 were apparently different. The yeast carried out one-step ester hydrolysis of DMP and DMI to respective monoesters (monomethyl phthalate and monomethyl isophthalate, respectively) and no further metabolism of these two monoesters. Meanwhile, DMT was transformed by the yeast to monomethyl terephthalate and subsequently to terephthalic acid by stepwise hydrolysis of the two ester bonds.
This study shows that different catalytic processes are involved in the transformation of DMPEs by the basidiomycetous yeast Trichosporon sp. DMI-5-1 and suggests that its esterases, responsible for the initial hydrolyzing the two ester bonds of DMPEs, are highly substrate specific.


Explore Compound Types